molecular formula C17H14N4O3S B11990816 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11990816
M. Wt: 354.4 g/mol
InChI Key: SPRMZDNAEZLFRM-WOJGMQOQSA-N
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Description

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidenehydrazinylidene group, and a nitrobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (2E)-TCO-PNB ester: Contains a trans-cyclooctene group and a para-nitrobenzyl ester group.

    Nitrone derivatives: Undergo 1,3-dipolar cycloaddition reactions to form heterocyclic compounds.

Uniqueness

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a benzylidenehydrazinylidene group, and a nitrobenzyl substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N4O3S/c22-16-15(10-13-7-4-8-14(9-13)21(23)24)25-17(19-16)20-18-11-12-5-2-1-3-6-12/h1-9,11,15H,10H2,(H,19,20,22)/b18-11+

InChI Key

SPRMZDNAEZLFRM-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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